molecular formula C15H11ClF3N3 B12212887 Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine

Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine

Cat. No.: B12212887
M. Wt: 325.71 g/mol
InChI Key: HRBLUGZRNSNMAX-UHFFFAOYSA-N
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Description

Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a quinazoline ring and a trifluoromethyl group attached to a phenyl ring. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine typically involves the reaction of quinazoline derivatives with trifluoromethyl-substituted anilines. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline ring to its dihydroquinazoline form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinazolin-4-yl-(3-trifluoromethyl-phenyl)-amine is unique due to its specific structural features, such as the trifluoromethyl group, which enhances its metabolic stability and bioavailability. Additionally, its ability to selectively inhibit certain receptor tyrosine kinases sets it apart from other similar compounds, making it a valuable candidate for targeted therapies .

Properties

Molecular Formula

C15H11ClF3N3

Molecular Weight

325.71 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine;hydrochloride

InChI

InChI=1S/C15H10F3N3.ClH/c16-15(17,18)10-4-3-5-11(8-10)21-14-12-6-1-2-7-13(12)19-9-20-14;/h1-9H,(H,19,20,21);1H

InChI Key

HRBLUGZRNSNMAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F.Cl

Origin of Product

United States

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